N6-Benzyl-2-deoxyadenosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

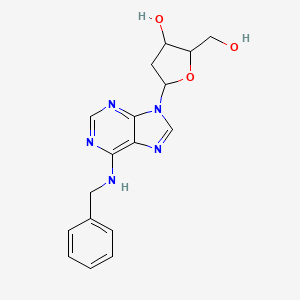

N6-Benzyl-2-deoxyadenosine: is a synthetic nucleoside analog derived from 2-deoxyadenosine. It features a benzyl group attached to the nitrogen at the sixth position of the adenine ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N6-Benzyl-2-deoxyadenosine can be synthesized through the reaction of 2-deoxyinosine with benzylamine. The reaction typically involves the use of a coupling agent such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in a solvent such as DMF (dimethylformamide). The reaction proceeds under mild conditions and yields the desired product in good to excellent yields .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, purification steps, and ensuring compliance with industrial safety and environmental regulations.

Analyse Chemischer Reaktionen

Types of Reactions: N6-Benzyl-2-deoxyadenosine undergoes various chemical reactions, including:

Substitution Reactions: The benzyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form this compound derivatives with different oxidation states.

Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with different functional groups attached to the benzyl ring .

Wissenschaftliche Forschungsanwendungen

In biological research, N6-Benzyl-2-deoxyadenosine has been investigated for its potential to modulate biological processes such as DNA methylation and gene expression. The compound's ability to interfere with nucleic acid function makes it a valuable tool for studying gene regulation.

Medical Applications

This compound has demonstrated potential antiviral activity against various viruses, including alphaviruses and human enterovirus 71. Its efficacy in inhibiting viral replication positions it as a candidate for further pharmaceutical development.

Case Study: Anticancer Activity

Research has shown that derivatives of N6-benzyladenosine exhibit antiproliferative effects in cancer cell lines. For instance, studies indicated that these compounds selectively targeted glioma cells while sparing healthy brain cells, inducing apoptosis through intrinsic pathways and inhibiting proliferation.

Table 2: Summary of Anticancer Studies

| Study Focus | Findings |

|---|---|

| Cell Lines Tested | Thyroid K-RAS transformed cells, FRTL-5 |

| Mechanism | Induction of apoptosis, inhibition of EGFR |

| Concentration Range | Effective at low micromolar concentrations |

Industrial Applications

In industrial settings, this compound is utilized in the development of novel pharmaceuticals and as a research tool in drug discovery. Its unique properties facilitate the exploration of new therapeutic avenues.

Wirkmechanismus

The mechanism of action of N6-Benzyl-2-deoxyadenosine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. The benzyl group at the sixth position of the adenine ring can affect base pairing and hydrogen bonding, leading to disruptions in DNA replication and transcription. Additionally, the compound may interact with specific enzymes and proteins involved in nucleic acid metabolism .

Vergleich Mit ähnlichen Verbindungen

N6-Benzyladenosine: Similar to N6-Benzyl-2-deoxyadenosine but with a ribose sugar instead of deoxyribose.

N6-Methyl-2-deoxyadenosine: Features a methyl group instead of a benzyl group at the sixth position.

N6-Benzoyl-2-deoxyadenosine: Contains a benzoyl group instead of a benzyl group at the sixth position.

Uniqueness: this compound is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, alter its interaction with biological targets, and provide unique opportunities for chemical derivatization .

Biologische Aktivität

N6-Benzyl-2-deoxyadenosine (Bn-dA) is a nucleoside analog that has garnered attention for its diverse biological activities, particularly in the fields of molecular biology, pharmacology, and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, mutagenicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzyl group at the N6 position of the adenine base and a deoxyribose sugar. This modification enhances its stability and alters its interaction with biological targets compared to other adenosine derivatives.

The mechanism of action of Bn-dA involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid functions. The presence of the benzyl group affects base pairing and hydrogen bonding, leading to potential disruptions in DNA replication and transcription processes. Additionally, Bn-dA may interact with specific enzymes and proteins involved in nucleic acid metabolism, influencing gene expression and cellular processes .

1. Antiviral Activity

Bn-dA has demonstrated antiviral properties against several viruses, including alphaviruses (e.g., Semliki Forest virus and Sindbis virus) and human enterovirus 71. These findings suggest that Bn-dA could serve as a potential therapeutic agent in viral infections .

2. Mutagenicity Studies

Research on the mutagenic potential of Bn-dA indicates that it exhibits low mutagenicity in human cells compared to more bulky analogs. For instance, studies showed that while Bn-dA did not induce significant mutations, structurally related compounds with larger substituents exhibited higher mutagenic activity .

3. Inhibition of Enzymatic Activity

Studies have shown that Bn-dA can inhibit adenosine aminohydrolase activity, which is crucial for adenosine metabolism. This inhibition may contribute to its effects on cell growth and proliferation in leukemic cells .

Case Studies

Case Study 1: Antiviral Efficacy

In vitro studies demonstrated that Bn-dA significantly inhibited the replication of Sindbis virus in cultured cells. The mechanism was attributed to its incorporation into viral RNA, disrupting viral protein synthesis and replication cycles .

Case Study 2: Mutagenesis Research

In a comparative study assessing the mutagenic effects of various bulky exocyclic amino-substituted nucleosides, Bn-dA was found to be less mutagenic than its counterparts with larger substituents. This suggests a potential safety profile for therapeutic applications where mutagenicity is a concern .

Eigenschaften

CAS-Nummer |

37113-47-6 |

|---|---|

Molekularformel |

C17H19N5O3 |

Molekulargewicht |

341.4 g/mol |

IUPAC-Name |

(2R,3S,5R)-5-[6-(benzylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C17H19N5O3/c23-8-13-12(24)6-14(25-13)22-10-21-15-16(19-9-20-17(15)22)18-7-11-4-2-1-3-5-11/h1-5,9-10,12-14,23-24H,6-8H2,(H,18,19,20)/t12-,13+,14+/m0/s1 |

InChI-Schlüssel |

NIMQVHDXSYNJJX-BFHYXJOUSA-N |

SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)CO)O |

Isomerische SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)CO)O |

Kanonische SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)CO)O |

Key on ui other cas no. |

37113-47-6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.